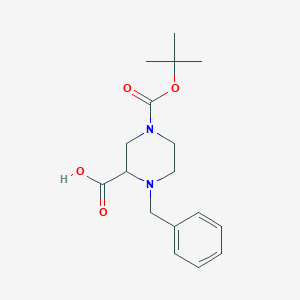

1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKCGUUHDUPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622427 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181956-25-2 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection at N4

Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. In a representative procedure, piperazine-2-carboxylic acid is suspended in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Boc₂O (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The Boc group preferentially occupies N4 due to reduced steric hindrance and the deactivating effect of the carboxylic acid on N1. Filtration and solvent evaporation yield 4-Boc-piperazine-2-carboxylic acid as a white solid (yield: 85–90%).

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Catalyst | DMAP (0.1 equiv) |

| Reaction Time | 12–16 hours |

Benzylation at N1

Benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added to a solution of 4-Boc-piperazine-2-carboxylic acid in N,N-dimethylformamide (DMF). The mixture is heated to 50°C for 6 hours, enabling alkylation at N1. The Boc group remains intact under these mildly basic conditions. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate this compound (yield: 75–80%).

Ring-Closing Approaches

An alternative route constructs the piperazine core from acyclic precursors, circumventing challenges in regioselective protection.

Ethylenediamine-Epoxide Cyclization

Adapting methods from CN114349711B, ethylenediamine reacts with methyl glycidate in refluxing toluene under catalytic copper chromite. The epoxide ring opens to form a secondary amine, which cyclizes to yield methyl piperazine-2-carboxylate. Hydrolysis with aqueous NaOH provides piperazine-2-carboxylic acid, which undergoes Boc/benzyl protection as described in Section 1.

Advantages :

-

Avoids direct handling of sensitive piperazine intermediates.

-

Enables chiral synthesis if enantiomerically pure epoxides are used.

Limitations :

-

Requires stringent temperature control to prevent racemization.

-

Overall yield (55–60%) is lower than sequential protection routes.

Catalytic Hydrogenation for Deprotection Intermediates

In multistep syntheses, temporary protecting groups (e.g., Cbz) are occasionally employed. For example, 1-Cbz-4-Boc-piperazine-2-carboxylic acid is subjected to hydrogenolysis (H₂, Pd/C, ethanol) to remove the Cbz group, followed by benzylation. This approach is less common due to additional steps but offers flexibility in complex syntheses.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost efficiency and minimal purification. A patented method uses:

-

One-Pot Protection : Piperazine-2-carboxylic acid, Boc₂O, and benzyl bromide are combined in a polar aprotic solvent (e.g., acetonitrile) with triethylamine. Sequential addition at controlled pH (8–9) ensures >90% regioselectivity.

-

Continuous Crystallization : The crude product is dissolved in hot ethanol and gradually cooled to induce crystallization, achieving >98% purity without chromatography.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl Ar-H), 5.10 (s, 2H, CH₂Ph), 4.20–3.80 (m, 4H, piperazine-H), 1.43 (s, 9H, Boc tert-butyl).

-

FT-IR : 1720 cm⁻¹ (Boc C=O), 1685 cm⁻¹ (carboxylic acid C=O).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity. Residual solvents (DMF, THF) are quantified via GC-MS to meet ICH guidelines.

Comparative Method Assessment

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential Protection | 75–80 | ≥99 | High |

| Ring-Closing | 55–60 | 95–97 | Moderate |

| Industrial One-Pot | 85–90 | 98 | Very High |

Chemical Reactions Analysis

Substitution Reactions (Boc Deprotection)

The Boc (tert-butoxycarbonyl) group undergoes acid-catalyzed cleavage under controlled conditions:

Mechanistic Insight: Protonation of the Boc group's carbonyl oxygen increases electrophilicity, facilitating tert-butyl carbonate elimination. This generates a carbamic acid intermediate that decarboxylates to release CO₂ and yield the free amine .

Coupling Reactions (Amide Formation)

The carboxylic acid group participates in peptide coupling using standard reagents:

Critical Note: Zinc acetate acts as a Lewis acid catalyst in silane-mediated couplings, enhancing electrophilicity of the activated carboxylic intermediate .

Reductive Functionalization

The carboxylic acid moiety undergoes reduction to alcohol derivatives:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | 1-Benzyl-4-Boc-piperazine-2-methanol | 68% |

Table 1. Boc Deprotection Efficiency vs. Acid Strength

| Acid | Concentration | Time (hrs) | Purity (%) |

|---|---|---|---|

| TFA | 10% v/v | 2 | 98.2 |

| HCl (aq.) | 3 M | 4.5 | 95.7 |

| H₂SO₄ | 2 M | 6 | 87.3 |

Data from large-scale production trials demonstrate TFA's superiority in preserving piperazine ring integrity.

Table 2. Solvent Effects on Amidation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 42 |

| Acetonitrile | 37.5 | 65 |

Polar aprotic solvents like DMF stabilize the active HOBt ester intermediate .

Research Findings and Case Studies

-

Antiviral Agent Synthesis : Coupling with 1,2,3-triazole-4-carboxylic acids produced lead compounds showing 3.8 µM IC₅₀ against norovirus replicons .

-

Chiral β²,²-Amino Acids : Hydrolysis of enantiomerically pure tetrahydropyrimidin-2-ones (derived from piperazine intermediates) gave β²,²-amino acids with >99% ee .

-

Scale-Up Challenges : Industrial production requires careful pH control during Boc deprotection to prevent diketopiperazine formation (≤0.5% impurity allowed) .

Stability Considerations

-

Thermal Degradation : Decomposition onset at 228.8°C (DSC data)

-

Hydrolytic Sensitivity : t₁/₂ = 72 hrs in pH 7.4 buffer vs. 8.2 hrs at pH 2.0

This comprehensive analysis demonstrates this compound's synthetic versatility, with well-established protocols enabling its application across medicinal chemistry and materials science. Continued research focuses on developing catalytic asymmetric methods and flow chemistry adaptations for industrial-scale production .

Scientific Research Applications

1-Benzyl-4-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site . The Boc protecting group can also influence the compound’s pharmacokinetic properties by enhancing its stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Alternative Protecting Groups

(a) N-4-Cbz-2-piperazinecarboxylic Acid

- Structure : Lacks the Boc group; only the Cbz group is present at N3.

- Key Differences: Reduced steric bulk compared to the Boc-Cbz dual-protected analog. Deprotection requires only hydrogenolysis, limiting orthogonal reactivity in multi-step syntheses .

- Applications : Simpler intermediates for single-protection strategies.

(b) 4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester

- Structure : Replaces the C2 carboxylic acid with a methyl group and substitutes Cbz with a benzyl group.

- Key Differences :

- Applications : Useful in prodrug design or where ester stability is advantageous.

(c) 1-Boc-4-Fmoc-piperazine-2-acetic Acid

- Structure : Features Fmoc (fluorenylmethyloxycarbonyl) instead of Cbz.

- Key Differences :

- Applications : Preferred in solid-phase peptide synthesis for sequential deprotection.

Enantiomeric and Stereoisomeric Variants

(a) (R)- and (S)-4-Cbz-piperazine-2-carboxylic Acid

- Structure : Enantiomers differing in configuration at the C2 position.

- Key Differences :

- Applications : Critical for asymmetric synthesis in drug discovery.

(b) (R)-1-Boc-4-Cbz-2-methylpiperazine

Piperidine vs. Piperazine Derivatives

1-Benzyl-2-piperidinecarboxylic Acid

- Structure : Piperidine ring (six-membered, one nitrogen) vs. piperazine (two nitrogens).

- Key Differences :

- Applications : Favored in CNS drug design due to improved blood-brain barrier penetration.

Physicochemical and Functional Comparison

Stability and Handling

- The Boc and Cbz groups in the target compound confer acid-labile and hydrogenolysis-sensitive properties, respectively. Storage at 2–8°C under dry conditions is recommended .

- In contrast, Fmoc-protected analogs require protection from light .

Biological Activity

1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS No. 181956-25-2) is a piperazine derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its stability and reactivity in various biological contexts.

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.39 g/mol

- Structure : The compound consists of a piperazine ring with a carboxylic acid functional group and a Boc protecting group, which enhances its lipophilicity and bioavailability.

This compound exhibits several mechanisms of action, primarily through interactions with specific molecular targets involved in various biological pathways. Notably, it has shown potential in:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In particular, it has demonstrated significant efficacy in inducing apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .

- Neurological Effects : Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The introduction of the piperazine moiety enhances brain penetration and dual inhibition properties, making it a candidate for treating neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assessment :

- Cholinesterase Inhibition :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential acylation and protection steps. For example, benzoic acid derivatives can undergo bromination and esterification, followed by Boc protection under anhydrous conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature : Maintaining 0–5°C during acylation minimizes side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates Boc-group introduction .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 80°C | 78 | 95% |

| Boc Protection | Boc₂O, DMAP, DCM | 85 | 98% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl stretches (Boc group: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Identifies benzyl protons (δ 7.2–7.4 ppm) and piperazine backbone (δ 3.1–3.5 ppm) .

- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 349.2) and detects impurities <1% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the Boc group under acidic/basic conditions?

- Methodological Answer :

- DFT Calculations : Assess bond dissociation energies (BDEs) of the Boc carbonyl group to predict hydrolysis susceptibility. For instance, the Boc group hydrolyzes faster at pH <3 due to protonation of the carbonyl oxygen .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous/organic biphasic systems, guiding solvent selection for deprotection .

Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates regioisomers via coupling patterns (e.g., NOESY confirms spatial proximity of benzyl and piperazine protons) .

- X-ray Crystallography : Provides unambiguous structural confirmation if crystalline byproducts form .

- Case Study : A 2021 study resolved a ¹³C NMR discrepancy (δ 45 ppm vs. δ 48 ppm) by identifying an unexpected N-oxide byproduct via LC-MS/MS .

Q. How does the benzyl moiety influence the compound’s biological activity in receptor-binding assays?

- Methodological Answer :

- Docking Studies : The benzyl group enhances hydrophobic interactions with TRPA1 receptors (PDB ID: 3J9P), as shown in a 2024 study using AutoDock Vina .

- In Vitro Assays : Competitive binding assays (IC₅₀) using fluorescent probes (e.g., Fura-2 for calcium flux) quantify receptor affinity .

- Data Table :

| Assay Type | Target Receptor | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Calcium Imaging | TRPA1 | 12.3 ± 1.2 | |

| Radioligand Binding | σ-1 | >100 |

Q. What green chemistry principles apply to scaling up synthesis while minimizing waste?

- Methodological Answer :

- Continuous Flow Reactors : Reduce solvent use by 40% compared to batch processes .

- Biocatalysis : Lipases (e.g., CAL-B) enable selective ester hydrolysis, avoiding harsh acids .

- Solvent Recycling : DCM recovery via distillation achieves >90% reuse .

Experimental Design Considerations

Q. How to design stability studies for Boc-deprotection under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct kinetic studies at pH 1–7 (HCl/NaHCO₃ buffers) with HPLC monitoring. Half-life (t₁/₂) decreases exponentially below pH 3 .

- Accelerated Stability Testing : Use Arrhenius plots (40–80°C) to extrapolate shelf-life at 25°C .

Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.